trans-2-(Trifluoromethyl)cyclopropanamine hcl
Overview
Description
“trans-2-(Trifluoromethyl)cyclopropanamine hcl” is a chemical compound with the CAS Number: 1820569-86-5 . It has a molecular weight of 161.55 and its IUPAC name is (1R,2R)-2-(trifluoromethyl)cyclopropanamine hydrochloride .
Synthesis Analysis
The key step in the synthesis of “this compound” is the transformation of the carboxy group into the trifluoromethyl group using sulfur tetrafluoride . This process was successfully performed, and twenty grams of the target product was conveniently prepared in a single batch .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C4H6F3N.ClH/c5-4(6,7)2-1-3(2)8;/h2-3H,1,8H2;1H/t2-,3-;/m1./s1 . The structure was solved by direct methods using the SHELXTL .Chemical Reactions Analysis
The crucial step of the synthesis, namely the transformation of the carboxy group into the trifluoromethyl group, was successfully performed with the use of sulfur tetrafluoride . Treating acid 5 with 2.5 equivalents of sulfur tetrafluoride in the presence of a catalytic amount of water at 90 °C for two hours afforded the trifluoromethyl-substituted cyclopropane 6 in 91% yield after distillation .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 161.55 and its IUPAC name is (1R,2R)-2-(trifluoromethyl)cyclopropanamine hydrochloride .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methods : The compound has been synthesized using a transformation of the carboxy group into the trifluoromethyl group with sulfur tetrafluoride, highlighting a key step in its production (Bezdudny et al., 2011). Additionally, a method for multigram scale synthesis from 4,4,4-trifluorobut-2-enoic acid through a high-yielding cyclopropane ring formation has been developed (Yarmolchuk et al., 2012).
Chemical Reactions and Derivatives : Research on the synthesis of bromophenol derivatives with cyclopropane moiety has shown the effectiveness of these derivatives as inhibitors of certain enzymes, with implications in the treatment of diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019). The use of myoglobin-catalyzed olefin cyclopropanation reactions for the asymmetric synthesis of trifluoromethyl-substituted cyclopropanes has been highlighted, offering a biocatalytic route for the stereoselective synthesis of fluorinated building blocks (Tinoco et al., 2017).
Biological Applications
- Enzyme Inhibition and Potential Therapeutic Uses : The bromophenol derivatives synthesized using cyclopropane have been found to be effective inhibitors of carbonic anhydrase and acetylcholinesterase enzymes, making them potentially useful in the treatment of neurological disorders (Boztaş et al., 2019).
Advanced Synthesis Techniques
- Advanced Synthesis Strategies : The use of Suzuki reactions with an N-methyliminodiacetic acid boronate for the synthesis of trans-2-(trifluoromethyl)cyclopropanes shows the versatility of this compound in chemical synthesis, demonstrating its utility in producing a variety of chemical products (Duncton & Singh, 2013).
Safety and Hazards
The safety data sheet for “trans-2-(Trifluoromethyl)cyclopropanamine hcl” indicates that it may be corrosive to metals, cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to not breathe dust/fume/gas/mist/vapors/spray, to wash face, hands, and any exposed skin thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
(1R,2R)-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3N.ClH/c5-4(6,7)2-1-3(2)8;/h2-3H,1,8H2;1H/t2-,3-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHXDJVKUXKZIJ-SWLXLVAMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856552 | |
Record name | (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1287760-01-3 | |
Record name | (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rac-(1R,2R)-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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